molecular formula C10H8FN B1628186 7-Fluoro-6-methylisoquinoline CAS No. 1159983-16-0

7-Fluoro-6-methylisoquinoline

Cat. No.: B1628186
CAS No.: 1159983-16-0
M. Wt: 161.18 g/mol
InChI Key: OIYKCANGVQTPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.

Synthetic Routes and Reaction Conditions:

    Direct Fluorination: One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Pre-fluorinated Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Simultaneous Installation: A more advanced method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-6-methylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methylisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, such as enzymes and receptors, by influencing its electronic and steric properties. This can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 7-Fluoroisoquinoline
  • 6-Fluoroisoquinoline
  • 6-Methylisoquinoline
  • 7-Methylisoquinoline

Comparison: 7-Fluoro-6-methylisoquinoline is unique due to the simultaneous presence of both a fluorine atom and a methyl group on the isoquinoline ring. This dual substitution can result in distinct chemical and biological properties compared to its mono-substituted counterparts. For example, the fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the methyl group can influence its lipophilicity and overall pharmacokinetic profile .

Properties

IUPAC Name

7-fluoro-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYKCANGVQTPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612151
Record name 7-Fluoro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159983-16-0
Record name 7-Fluoro-6-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159983-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-6-methylisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Fluoro-6-methylisoquinoline
Reactant of Route 3
Reactant of Route 3
7-Fluoro-6-methylisoquinoline
Reactant of Route 4
7-Fluoro-6-methylisoquinoline
Reactant of Route 5
Reactant of Route 5
7-Fluoro-6-methylisoquinoline
Reactant of Route 6
Reactant of Route 6
7-Fluoro-6-methylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.